(3-Hydroxypropyl)phosphonic acid diethyl ester
Overview
Description
(3-Hydroxypropyl)phosphonic acid diethyl ester is a chemical compound with the molecular formula C7H17O4P. It is a phosphonic acid derivative that contains a hydroxypropyl group and two ethyl ester groups. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypropyl)phosphonic acid diethyl ester typically involves the reaction of phosphonic acid with hydroxypropyl chloride and ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production and purification of the compound.
Chemical Reactions Analysis
Types of Reactions: (3-Hydroxypropyl)phosphonic acid diethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can produce alcohols or amines as the major products.
Substitution: Substitution reactions can result in the formation of various phosphonic acid esters or amides.
Scientific Research Applications
(3-Hydroxypropyl)phosphonic acid diethyl ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Hydroxypropyl)phosphonic acid diethyl ester exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. In drug development, it may interact with specific molecular targets to modulate biological pathways.
Comparison with Similar Compounds
(3-Hydroxypropyl)phosphonic acid diethyl ester is similar to other phosphonic acid derivatives, such as:
Phosphonic acid monomethyl ester
Phosphonic acid monoethyl ester
Phosphonic acid dipropyl ester
These compounds share similar chemical properties but differ in their functional groups and applications. This compound is unique due to its hydroxypropyl group, which imparts specific reactivity and utility in various applications.
Properties
IUPAC Name |
3-diethoxyphosphorylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQDREPACNNCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503720 | |
Record name | Diethyl (3-hydroxypropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55849-69-9 | |
Record name | Diethyl (3-hydroxypropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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